Amindocate
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Overview
Description
AMINDOCATE is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: AMINDOCATE can be synthesized through several methods, including the reaction of specific amines with carboxylic acid derivatives. The most common synthetic route involves the use of acyl chlorides, esters, and carboxylic acids. The reaction with acyl chlorides is particularly straightforward due to their high reactivity. The reaction conditions typically involve the use of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is common to facilitate the formation of the amide bond .
Chemical Reactions Analysis
Types of Reactions: AMINDOCATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction yields amines .
Scientific Research Applications
AMINDOCATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism by which AMINDOCATE exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to influence several biochemical processes .
Comparison with Similar Compounds
AMINOCAPROIC ACID: Used as an antifibrinolytic agent.
AMIODARONE: A class III antiarrhythmic drug.
Comparison: AMINDOCATE is unique in its stability and reactivity compared to similar compounds. While AMINOCAPROIC ACID is primarily used in medical applications to prevent bleeding, and AMIODARONE is used to treat arrhythmias, this compound’s versatility allows it to be used in a broader range of applications, including industrial and research settings .
Biological Activity
Amindocate, chemically known as C19H29N3O2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
1. Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that amidrazone derivatives, similar to this compound, show a broad spectrum of antibacterial and antifungal activities.
- Antibacterial Activity : Studies have reported that amidrazones demonstrate significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL . this compound's structural similarities suggest it may exhibit comparable activity.
- Antifungal Activity : Amidrazone derivatives have also shown antifungal properties, which may extend to this compound. Specific studies indicate that derivatives can inhibit fungal growth effectively .
2. Antiviral Activity
Emerging research suggests that amidrazone compounds can possess antiviral properties. In silico studies have indicated potential efficacy against viruses, although specific data on this compound is limited . The mechanism of action likely involves interference with viral replication processes.
3. Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory activity. Some amidrazone derivatives have been shown to reduce inflammation markers significantly, comparable to established anti-inflammatory drugs like ibuprofen . This suggests that this compound could be explored for therapeutic applications in inflammatory conditions.
Case Study: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of amidrazone derivatives highlighted their effectiveness against multi-drug resistant strains. For instance:
- Study Results : Derivatives demonstrated MIC values lower than conventional antibiotics like ciprofloxacin and vancomycin against resistant Staphylococcus aureus strains .
- Relevance to this compound : Given its structural characteristics, this compound could potentially offer similar advantages in combating resistant infections.
Research Findings on Mechanisms
Research has elucidated several mechanisms through which amidrazones exert their biological effects:
- Inhibition of Enzymes : Some compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, which is crucial for their antibacterial activity .
- Cytotoxicity Profiles : Studies indicate low cytotoxicity levels for certain amidrazones against human cell lines, suggesting a favorable therapeutic index for compounds like this compound .
Table 1: Biological Activity of Amidrazone Derivatives
Compound Name | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
Amidrazone A | Antibacterial | 0.12 | |
Amidrazone B | Antifungal | 0.78 | |
Amidrazone C | Anti-inflammatory | - | |
This compound | Potential (Predicted) | - |
Table 2: Comparative Efficacy Against Resistant Strains
Properties
CAS No. |
31386-24-0 |
---|---|
Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 1-[2-(dimethylamino)ethyl]-2,3-dimethylindole-5-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-14-15(2)22(10-9-20(3)4)18-8-7-16(13-17(14)18)19(23)24-12-11-21(5)6/h7-8,13H,9-12H2,1-6H3 |
InChI Key |
LOCIGFDPZFJXFT-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CCN(C)C)C |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CCN(C)C)C |
Key on ui other cas no. |
31386-24-0 |
Origin of Product |
United States |
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